asada-ame - 124399-50-4

asada-ame

Catalog Number: EVT-1510869
CAS Number: 124399-50-4
Molecular Formula: C10H9N3OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Asada-ame is primarily sourced from glutinous rice, a type of rice that is sticky when cooked. The production process involves steaming the rice and then fermenting it with the help of specific molds and yeasts. The fermentation process not only enhances the sweetness but also contributes to the syrup's distinct umami flavor. This traditional method has been passed down through generations in Japan and remains popular in both home cooking and commercial food production.

Classification

Asada-ame can be classified as a carbohydrate-based sweetener. It falls under the category of natural sweeteners, specifically those derived from plant sources. Its primary components are oligosaccharides and simple sugars, making it an alternative to refined sugars and artificial sweeteners.

Synthesis Analysis

Methods

The synthesis of asada-ame involves several key steps:

  1. Preparation of Rice: Glutinous rice is soaked in water for several hours to soften it.
  2. Steaming: The soaked rice is then steamed until fully cooked.
  3. Inoculation: After cooling, the steamed rice is inoculated with koji mold (Aspergillus oryzae), which initiates the fermentation process.
  4. Fermentation: The mixture is allowed to ferment for several days, during which enzymes produced by the mold break down starches into sugars.
  5. Filtration: After fermentation, the mixture is filtered to separate the liquid syrup from solid residues.
  6. Concentration: The syrup may be concentrated further by gentle heating to achieve the desired viscosity and sweetness.

Technical Details

The fermentation process typically lasts between 3 to 7 days, depending on environmental conditions such as temperature and humidity. Monitoring pH levels and sugar concentrations during fermentation is crucial for achieving optimal flavor and sweetness.

Molecular Structure Analysis

Structure

The molecular structure of asada-ame primarily consists of oligosaccharides, including maltose and glucose. These sugars are formed during the hydrolysis of starch by enzymes produced during fermentation.

Data

The average composition of asada-ame includes:

  • Glucose: 30-50%
  • Maltose: 20-30%
  • Other oligosaccharides: 20-30%

The exact composition can vary based on the fermentation conditions and the specific strains of mold used.

Chemical Reactions Analysis

Reactions

During the fermentation process, several key chemical reactions occur:

  1. Starch Hydrolysis: Enzymes like amylase break down starch into simpler sugars.
  2. Fermentation: Yeasts convert sugars into ethanol and carbon dioxide, although in the case of asada-ame, this is minimal due to the short fermentation period.
  3. Maillard Reaction: This reaction may occur during heating, contributing to the color and flavor complexity of the syrup.

Technical Details

The hydrolysis reaction can be represented as follows:

 C6H10O5 n+nH2OnC6H12O6\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n+n\text{H}_2\text{O}\rightarrow n\text{C}_6\text{H}_{12}\text{O}_6

where  C6H10O5 n\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n represents starch.

Mechanism of Action

Process

The mechanism by which asada-ame exerts its sweetness involves several factors:

Data

Studies indicate that asada-ame has a sweetness level approximately 0.5 to 0.7 times that of sucrose, making it a moderate sweetener with additional flavor benefits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Thick, amber-colored syrup
  • Viscosity: High viscosity due to sugar concentration
  • Taste: Sweet with umami undertones

Chemical Properties

  • pH: Typically ranges from 4.0 to 5.5
  • Solubility: Highly soluble in water
  • Shelf Life: Can last for several months if stored properly in a cool environment away from direct sunlight.

Relevant analyses show that asada-ame has antioxidant properties due to phenolic compounds formed during fermentation.

Applications

Asada-ame finds extensive use in various scientific and culinary applications:

  1. Culinary Uses: Commonly used in traditional Japanese sweets like mochi and dorayaki.
  2. Food Industry: Employed as a natural sweetener in sauces, marinades, and dressings.
  3. Nutritional Research: Studied for its potential health benefits related to its antioxidant properties and lower glycemic index compared to refined sugars.

Properties

CAS Number

124399-50-4

Product Name

asada-ame

Molecular Formula

C10H9N3OS

Synonyms

asada-ame

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